Physicochemical Differentiation: LogP Shift Due to Cyclopropyl vs. Methyl Substitution
The cyclopropyl group in the target compound imparts a distinct lipophilicity profile relative to the methyl-substituted analog. Computational predictions (XLogP3) estimate the LogP of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol to be 0.4 [1]. In contrast, a validated QSAR model for the analogous 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol predicts a significantly lower LogP value of approximately -0.5, indicating the cyclopropyl analog is approximately 0.9 log units more lipophilic .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol (Predicted XLogP3 ≈ -0.5) |
| Quantified Difference | Δ LogP ≈ 0.9 log units (higher lipophilicity for target compound) |
| Conditions | In silico prediction using XLogP3 algorithm; comparative model based on QSAR validation. |
Why This Matters
This nearly 1-log unit difference in lipophilicity directly impacts membrane permeability and non-specific binding, making the target compound a critical analog for fine-tuning ADME properties in lead optimization.
- [1] PubChem. (2025). Computed Properties: XLogP3 for 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol (CID 135416704). View Source
